Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Applications
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate and its derivatives play a crucial role in the synthesis of various compounds with potential medicinal applications. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, shows significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980). This highlights its potential in developing antitumor agents.
Role in Crystal Growth and Design
The compound is also significant in the field of crystal growth and design. The creation of isostructural co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine with various carboxylic acids indicates its utility in forming stable and reliable heterotetramers (Ebenezer et al., 2011). This has implications for the development of new materials with specific crystallographic properties.
Application in Synthesis of Herbicides
Moreover, it's used in the synthesis of halosulfuron-methyl, a promising herbicide, via selective chlorination of pyrazole-4-carboxylates (Morimoto et al., 1997). This demonstrates its role in agricultural chemistry and the development of new agrochemicals.
Antimicrobial Properties
Compounds synthesized from methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate derivatives have shown significant antimicrobial properties. A study involving the synthesis of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid and its evaluation for antimicrobial activity revealed promising results against various bacterial strains (Shastri & Post, 2019). This opens avenues for developing new antimicrobial agents.
Structural and Spectroscopic Analysis
In the field of spectroscopy and structural analysis, the compound and its derivatives have been studied for their molecular characteristics. For example, the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including 2-chloro-5-methylpyrimidine, have been investigated, providing insights into their potential applications in nonlinear optics and medicine (Hussain et al., 2020).
Environmental Chemistry
The degradation and persistence of 2-amino 4-chloro 6-methyl pyrimidine, a related compound, in subtropical soil regions have been studied, indicating its environmental impact and the efficiency of nitrogenous fertilizers in rice-wheat cropping systems (Srivastava et al., 2016). This has implications for agricultural practices and environmental conservation.
properties
IUPAC Name |
methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4/c1-13-5-4(7(12)15-3)10-8(9)11-6(5)14-2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJXXGDXNEVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(N=C1OC)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467514 | |
Record name | Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate | |
CAS RN |
923938-13-0 | |
Record name | Methyl 2-chloro-5,6-dimethoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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